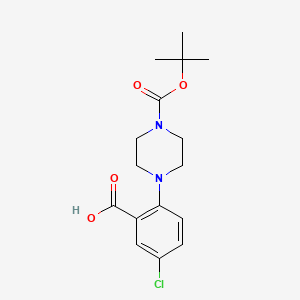
2-Iodo-7-benzothiazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-7-benzothiazolecarbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-7-benzothiazolecarbonitrile typically involves the iodination of 1,3-benzothiazole derivatives. One common method includes the reaction of 1,3-benzothiazole with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-7-benzothiazolecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkylamines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions, often in the presence of an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Applications De Recherche Scientifique
2-Iodo-7-benzothiazolecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Iodo-7-benzothiazolecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The iodine atom can facilitate the formation of covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1,3-benzothiazole-7-carbonitrile
- 2-Chloro-1,3-benzothiazole-7-carbonitrile
- 2-Fluoro-1,3-benzothiazole-7-carbonitrile
Uniqueness
2-Iodo-7-benzothiazolecarbonitrile is unique due to the presence of the iodine atom, which can enhance its reactivity and facilitate specific chemical transformations that are not as easily achievable with other halogenated derivatives. The iodine atom also imparts unique electronic properties, making it valuable in various applications.
Propriétés
Numéro CAS |
1175278-19-9 |
|---|---|
Formule moléculaire |
C8H3IN2S |
Poids moléculaire |
286.09 g/mol |
Nom IUPAC |
2-iodo-1,3-benzothiazole-7-carbonitrile |
InChI |
InChI=1S/C8H3IN2S/c9-8-11-6-3-1-2-5(4-10)7(6)12-8/h1-3H |
Clé InChI |
QCFDZXOIPLKMQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(S2)I)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Diphenylmethyl)-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B8481529.png)






![1-[4-(4-Chloro-2-nitro-phenoxy)-phenyl]-ethanone](/img/structure/B8481586.png)
![N'-{4-[(2-Fluorophenyl)methoxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B8481590.png)


![4-[(Cyclopropanecarbonyl-amino)-methyl]-benzylamine](/img/structure/B8481603.png)
